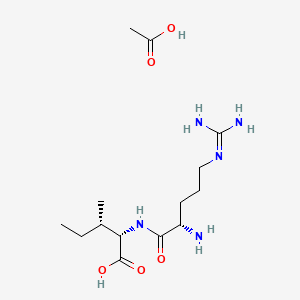

H-Arg-Ile-OH acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“H-Arg-Ile-OH acetate” is a synthetic compound . It is also known as "this compound SALT" . The molecular weight of this compound is 287.36 and the molecular formula is C₁₂H₂₅N₅O₃ .

Synthesis Analysis

The synthesis of peptides like “this compound” often involves solid-phase peptide synthesis (SPPS) . In recent years, efforts have been made to identify more environmentally benign and less hazardous alternatives to N, N -dimethylformamide (DMF) in SPPS . Green binary solvent mixtures have been shown to be viable alternatives to DMF . The composition of these mixtures can influence Fmoc-removal, peptide coupling, and common side-reactions in SPPS .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C₁₂H₂₅N₅O₃ . The molecular weight of this compound is 287.36 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, the hydrolysis of an ester in acidic solution has been studied for different temperatures .

Physical And Chemical Properties Analysis

“this compound” is a type of acetate-based ionic liquid (AcIL), which displays excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

Scientific Research Applications

Oxidative Stress Protection

A study on egg ovotransferrin-derived peptides, including a sequence similar to H-Arg-Ile-OH acetate, demonstrated protective effects against H2O2-induced oxidative stress in Caco-2 cells. This peptide significantly inhibited H2O2-induced cytotoxicity and reactive oxygen species (ROS) production, reduced cell apoptosis, and improved cell survival by blocking the ROS activated mitochondria-mediated cell apoptosis pathway (J. Yi, J. Zhao, & Jianping Wu, 2017).

ACE Inhibitory Activity

Peptides derived from egg white proteins by enzymatic hydrolysis, which may include sequences similar to this compound, exhibited significant angiotensin-converting enzyme (ACE) inhibitory properties. Such peptides have been identified as potential candidates for managing hypertension and related cardiovascular conditions, offering a natural alternative to synthetic ACE inhibitors (M. Miguel, I. Recio, J. A. Gómez-Ruiz, M. Ramos, & R. López-Fandiño, 2004).

Cardiovascular Health and COVID-19

Research exploring the association of inpatient use of ACE inhibitors and angiotensin II receptor blockers with mortality among patients with hypertension hospitalized with COVID-19 found that ACEI/ARB use was associated with lower risk of all-cause mortality compared to non-users. This suggests a protective role of ACE inhibitory peptides in patients with COVID-19 and coexisting hypertension (Peng Zhang et al., 2020).

Potential in Heart Failure Prevention

ACE inhibitors and angiotensin receptor blockers (ARBs) have been shown to prevent the development of atrial fibrillation (AF) in patients with various cardiovascular conditions, including heart failure, hypertension, and post-cardioversion. These findings underline the importance of ACE inhibitory peptides, like those related to this compound, in cardiovascular health and disease prevention strategies (J. Healey et al., 2005).

Mechanism of Action

The mechanism of action of “H-Arg-Ile-OH acetate” is not explicitly mentioned in the search results. However, it is known that many of the activities of supplemental L-arginine, which is a component of “this compound”, can be accounted for by its role as the precursor to nitric oxide or NO .

Safety and Hazards

The safety data sheet for “H-Arg-Ile-OH acetate” was not found in the search results. However, it is generally recommended to handle such compounds with care and to follow appropriate safety measures .

Future Directions

The future directions of “H-Arg-Ile-OH acetate” are not explicitly mentioned in the search results. However, the use of ionic liquids in the field of energy and petrochemicals is expected to drive continuous attention from researchers globally .

properties

IUPAC Name |

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3.C2H4O2/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJFXJYUGHUJF-YWUTZLAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

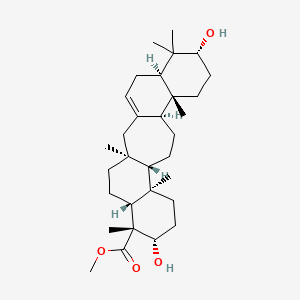

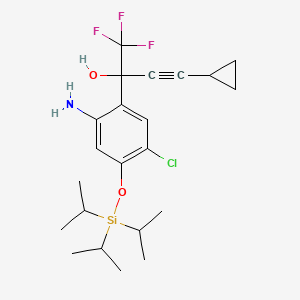

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)